molecular formula C24H29N3O3 B1665597 Arc 239 dihydrochloride CAS No. 67339-62-2

Arc 239 dihydrochloride

Cat. No.: B1665597
CAS No.: 67339-62-2
M. Wt: 407.5 g/mol
InChI Key: JFNKXGOEOQCXDM-UHFFFAOYSA-N
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Description

Arc 239 dihydrochloride is a selective antagonist of the alpha-2B adrenergic receptor. It is commonly used in scientific research to study the physiological and pharmacological roles of alpha-2 adrenergic receptors. The compound has a molecular formula of C24H29N3O3·2HCl and a molecular weight of 480.43 g/mol .

Biochemical Analysis

Biochemical Properties

Arc 239 dihydrochloride is known to interact with α2B adrenoceptors . It competitively antagonizes pressor responses to adrenaline and inhibits pressor responses to noradrenaline, phenylephrine, tyramine, and dimethylphenylpiperazinium . The nature of these interactions is competitive, meaning that this compound binds to the same site on the α2B adrenoceptor as these other molecules, thereby inhibiting their effects .

Cellular Effects

This compound’s antagonistic action on α2B adrenoceptors can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these receptors, potentially affecting gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the presence of other signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to α2B adrenoceptors . This binding inhibits the action of other molecules that would normally bind to these receptors, such as adrenaline and noradrenaline . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in various signaling pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the adrenergic signaling pathway due to its interaction with α2B adrenoceptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its chemical properties and its interactions with α2B adrenoceptors

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with α2B adrenoceptors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arc 239 dihydrochloride involves multiple steps, starting with the preparation of the core isoquinoline structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Arc 239 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxyphenyl and piperazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring .

Scientific Research Applications

Arc 239 dihydrochloride is widely used in scientific research due to its selective antagonistic properties. Some of its applications include:

Comparison with Similar Compounds

Arc 239 dihydrochloride is unique in its high selectivity for the alpha-2B adrenergic receptor compared to other alpha-2 adrenergic receptor antagonists. Similar compounds include:

This compound stands out due to its high selectivity for the alpha-2B subtype, making it a valuable tool in research focused on this specific receptor .

Properties

CAS No.

67339-62-2

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione

InChI

InChI=1S/C24H29N3O3/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3/h4-11H,12-17H2,1-3H3

InChI Key

JFNKXGOEOQCXDM-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(=O)C(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-(2H,4H)-isoquinoline-1,3-dione
2-(2-(4-(o-methoxyphenyl)piperazine-1-yl)ethyl)-4,4-dimethyl-1,3(2H,4H)isoquinolinedione
AR C239
AR-C 239
AR-C239
ARC 239
ARC-239

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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